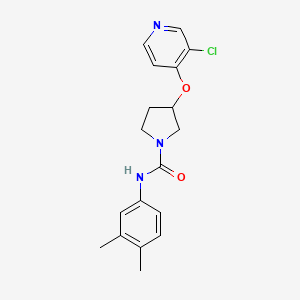
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain and inflammatory responses, making it a significant target for analgesic drug development. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrrolidine Backbone : A five-membered ring that contributes to the compound's conformational flexibility.
- Chloropyridine Moiety : The presence of the 3-chloropyridine enhances hydrophobic interactions with the TRPV1 receptor.
- Dimethylphenyl Group : This aromatic system increases lipophilicity, which may improve membrane permeability.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrrolidine Backbone | Five-membered nitrogen-containing ring |
| Chloropyridine Moiety | Halogenated pyridine enhancing receptor binding |
| Dimethylphenyl Group | Aromatic system increasing lipophilicity |
TRPV1 Antagonism
Recent studies have indicated that compounds similar to This compound exhibit potent antagonistic activity against TRPV1. This receptor plays a crucial role in nociception (the sensory perception of pain) and is implicated in various inflammatory conditions.
Case Study: Analgesic Efficacy
In a comparative study, derivatives of this compound were tested for their ability to inhibit capsaicin-induced responses in vivo. The results demonstrated that certain analogs exhibited significantly reduced pain responses in rodent models compared to controls, suggesting effective analgesic properties. For instance, one derivative showed an IC50 value of approximately 10 nM against TRPV1 activation, indicating high potency .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrrolidine ring and substitution patterns on the phenyl groups significantly influence biological activity.
Key Findings:
- Hydrophobic Interactions : Increasing hydrophobic character through additional methyl groups on the phenyl ring enhances binding affinity to TRPV1.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring are critical for maintaining antagonist activity.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl | Increased potency against TRPV1 |
| Position of chlorine on pyridine | Optimal at 3-position for binding affinity |
Mechanistic Insights
Molecular docking studies have provided insights into how This compound interacts with TRPV1. The compound is hypothesized to bind at the capsaicin site, blocking receptor activation without acting as a channel blocker. This mechanism is crucial for its analgesic effects without inducing hyperthermia commonly associated with other TRPV1 antagonists .
Propiedades
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-3-4-14(9-13(12)2)21-18(23)22-8-6-15(11-22)24-17-5-7-20-10-16(17)19/h3-5,7,9-10,15H,6,8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKCLURRKXNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













